Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 37778-51-1) is a bicyclic compound featuring a 2.2.2 ring system, comprising a nitrogen atom at position 2 and a ketone group at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.2310 g/mol . The ethyl ester group at position 2 contributes to its solubility in organic solvents, while the rigid bicyclo[2.2.2]octane scaffold imparts structural stability, making it a valuable intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-7-3-4-8(11)5-9(7)12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPMCMRBLSVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958827 | |
| Record name | Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37778-51-1 | |
| Record name | 2-Azabicyclo(2.2.2)octane-2-carboxylic acid, 5-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lactonization of Amino Acid Derivatives
One of the primary methods for synthesizing Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves the lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salt.
Reagents : Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, triethylamine, and dioxane.
Reaction Setup : Mix the hydrochloride salt with triethylamine in dry dioxane and stir for an extended period (72 hours).
Lactonization : The reaction mixture is then treated with di-tert-butyl dicarbonate to facilitate the formation of the lactone structure.
Isolation : The product is isolated through silica gel column chromatography, yielding the desired compound with a moderate yield (approximately 25%).
Characterization : The compound is characterized using techniques such as $$ ^1H $$ NMR spectroscopy and high-resolution mass spectrometry to confirm its structure.
Cyclization Reactions
Another method involves cyclization reactions starting from suitable amino acid derivatives.
Starting Material : Use cis- and trans-5-hydroxypipecolic acid ethyl esters.
Intramolecular Reaction : These compounds undergo intramolecular lactonization to form the bicyclic structure without requiring chiral catalysts or enzymes.
Product Isolation : The resulting product is purified through recrystallization from solvents like dichloromethane/diethyl ether.
Characterization : Similar characterization techniques are employed to confirm the identity and purity of the synthesized compound.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the different synthesis methods for this compound:
| Method | Starting Materials | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Lactonization | Ethyl 2-amino-4-(2-oxiranyl)butanoate | ~25 | $$ ^1H $$ NMR, Mass Spectrometry |
| Cyclization | cis-/trans-5-hydroxypipecolic acid | Varies | $$ ^1H $$ NMR, X-ray Crystallography |
Chemical Reactions Analysis
Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a critical building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.
Biological Studies
The compound is utilized in studying enzyme interactions and receptor binding due to its ability to fit into specific molecular sites. This property is crucial for understanding mechanisms of action in drug development and enzyme catalysis.
Agricultural Chemistry
In agrochemicals, this compound can be employed to develop novel pesticides and herbicides that leverage its structural properties for enhanced efficacy against pests while minimizing environmental impact.
Material Science
This compound is also explored in the production of specialty chemicals and materials, where its unique properties can be harnessed for innovative applications in coatings and polymers.
Case Study 1: Pharmaceutical Development
A study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, indicating potential as anticancer agents.
Case Study 2: Agrochemical Innovation
Research highlighted the effectiveness of this compound in developing a new class of insecticides that target specific pest species while being safe for non-target organisms.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations: Ethyl vs. Tert-Butyl Esters
A key structural analog is tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4), which replaces the ethyl ester with a bulkier tert-butyl group.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | 37778-51-1 | C₁₀H₁₅NO₃ | 197.2310 | Ethyl ester |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | 617714-22-4 | C₁₂H₁₉NO₃ | 225.288 | tert-Butyl ester |
Impact of Substituents :
- Solubility : The ethyl derivative is more polar and likely more soluble in polar aprotic solvents compared to the tert-butyl analog.
- Synthetic Utility : The tert-butyl group is a common protecting group in peptide synthesis, suggesting its derivatives (e.g., CAS 617714-22-4) are intermediates in multistep reactions .
Stereochemical and Bicyclo System Variations
- Rel-tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1818843-13-8): This stereoisomer highlights the importance of chirality in pharmacological applications, with purity ≥97% .
- Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate (CAS: 1290627-55-2): Features an additional Boc-protected amine, expanding its utility in medicinal chemistry .
Physicochemical and Pharmacopeial Properties
- Purity : Tert-butyl analogs (e.g., CAS 617714-22-4) are frequently cited with ≥95% purity, reflecting their use in high-precision syntheses .
Biological Activity
Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS Number: 37778-51-1) is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and related research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.231 g/mol |
| IUPAC Name | This compound |
| InChIKey | GCHPMCMRBLSVMZ-UHFFFAOYSA-N |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound, particularly against Gram-negative bacteria. The compound exhibits significant activity by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
- Mechanism of Action : The compound forms reversible interactions with PBPs, leading to bacterial cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics but differs in its structural composition and binding affinity .
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. These studies indicate a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Pseudomonas aeruginosa :
-
Combination Therapy :
- Objective : To evaluate the synergistic effects when combined with other antibiotics.
- Findings : this compound demonstrated enhanced efficacy when used in combination with amoxicillin, reducing MIC values significantly and providing a promising strategy for overcoming antibiotic resistance in clinical settings .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis of Substituted Derivatives : Researchers have synthesized various derivatives by modifying the carboxylate group or introducing additional functional groups to improve solubility and bioavailability without compromising antibacterial activity .
- Biochemical Pathways : Investigations into the biochemical pathways involving this compound have revealed its role in disrupting bacterial metabolic processes, further supporting its potential as an antibiotic candidate .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate?
The compound is typically synthesized via ring-closing strategies or functional group transformations. For example, tert-butyl analogs (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) are prepared using Boc-protection and cyclization reactions under reflux conditions with catalysts like palladium or ruthenium complexes . Ethyl ester derivatives may involve esterification of the corresponding carboxylic acid intermediate under acidic or coupling conditions.
Q. Which analytical techniques are essential for structural confirmation?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify bicyclic scaffold integrity and substituent positions.
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for resolving complex bicyclic structures and confirming stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Catalyst Screening : Transition-metal catalysts (e.g., Ru-based) improve regioselectivity in ring-closing steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while low temperatures reduce byproduct formation .
- In-situ Monitoring : Use HPLC or LC-MS to track intermediates and adjust reaction parameters dynamically .
Q. What strategies are effective for identifying and mitigating synthetic byproducts?
Q. How does the bicyclic framework influence reactivity in downstream functionalization?
The rigid 2-azabicyclo[2.2.2]octane core restricts conformational flexibility, favoring axial attack in nucleophilic substitutions. For example:
- Ester Hydrolysis : The ethyl ester group is selectively hydrolyzed under basic conditions (NaOH/EtOH) without disrupting the bicyclic ring .
- Amide Coupling : The bridgehead nitrogen participates in peptide coupling via carbodiimide reagents (e.g., EDC/HOBt), enabling derivatization for pharmacological studies .
Q. What pharmacological activities have been explored for related azabicyclo compounds?
- Antibacterial Activity : Analogous 5-thia-1-azabicyclo derivatives exhibit β-lactamase inhibition, with structure-activity relationship (SAR) studies highlighting the importance of the oxo group and substituent positioning .
- Enzyme Targeting : The bicyclic scaffold mimics transition states in enzymatic reactions, making it a candidate for protease inhibitors .
Q. How can conflicting crystallographic or spectroscopic data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
